4-(2-Methyl-2-propanyl)benzyl 3-pyridinylcarbamate
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Overview
Description
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) is a chemical compound with a complex structure that includes a pyridine ring, a carbamic acid ester, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) typically involves the reaction of 3-pyridinol with [4-(1,1-dimethylethyl)phenyl]methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of alkyl-substituted pyridine derivatives.
Scientific Research Applications
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 3-pyridinyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, (5-methyl-3-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, 3-pyridinyl-, [4-(1,1-dimethylethyl)phenyl]methyl ester (9CI) is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)14-8-6-13(7-9-14)12-21-16(20)19-15-5-4-10-18-11-15/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
VBHPQNSGIHBFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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